

Catalytic Hydroalkynylation of (Z)-3-Penten-1-yne: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

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Application Notes

The catalytic hydroalkynylation of enynes, such as (Z)-3-penten-1-yne, represents a powerful and atom-economical method for the synthesis of conjugated dienynes. These structural motifs are valuable building blocks in organic synthesis and are found in various natural products and biologically active molecules. The resulting cross-conjugated dienynes are versatile synthons that can participate in a variety of subsequent transformations, including Diels-Alder reactions and cycloisomerizations, to construct complex molecular architectures.^[1]

In the context of drug development, the dienyne core is a key feature in several natural product anticancer agents. The ability to efficiently construct these moieties through catalytic hydroalkynylation opens avenues for the synthesis of novel analogs with potentially improved therapeutic properties. The functional group tolerance of modern catalytic systems allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships crucial for medicinal chemistry programs. For instance, derivatives of commercially available drugs have been successfully incorporated into the dienyne structure, showcasing the potential for late-stage functionalization in drug discovery pipelines. The development of stereoselective methods, such as the trans-hydroalkynylation, provides precise control over the geometry of the resulting dienyne, which is often critical for biological activity.

Experimental Protocols

The following is a representative protocol for the catalytic hydroalkynylation of an enyne, adapted from a palladium-catalyzed system. This protocol should be adapted and optimized for the specific substrate, (Z)-3-penten-1-yne, and the desired coupling partner.

General Procedure for Palladium-Catalyzed trans-Hydroalkynylation of an Internal 1,3-Enyne:

Materials:

- (COD)Pd(CH₂TMS)₂ (Palladium precursor)
- Senphos (Ligand)
- Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (Co-catalyst)
- Copper(I) bromide (CuBr) (Co-catalyst)
- 2,2,6,6-Tetramethylpiperidine (TMPh) (Base)
- Toluene (Anhydrous)
- Internal 1,3-enyne (e.g., a substituted penten-1-yne derivative)
- Terminal alkyne
- Standard Schlenk line or glovebox equipment
- Magnetic stirrer and stir bars
- Syringes and needles

Procedure:

- Preparation of the Catalyst Mixture: In a glovebox, a solution of (COD)Pd(CH₂TMS)₂ (0.02 mmol, 5 mol%) and Senphos (0.02 mmol, 5 mol%) in toluene (0.4 mL) is prepared in a vial and stirred for 10 minutes.
- Reaction Setup: To a separate oven-dried vial equipped with a magnetic stir bar is added the internal 1,3-enyne (0.4 mmol, 1.0 equiv), B(C₆F₅)₃ (0.04 mmol, 10 mol%), and CuBr (0.02

mmol, 5 mol%).

- **Addition of Reagents:** The vial is sealed with a septum and removed from the glovebox. Toluene (0.4 mL), the terminal alkyne (0.8 mmol, 2.0 equiv), and TMPH (0.4 mmol, 1.0 equiv) are added sequentially via syringe.
- **Initiation of Reaction:** The pre-stirred catalyst solution is then added to the reaction vial via syringe.
- **Reaction Conditions:** The reaction mixture is stirred at 50 °C for 12 hours.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired dieneyne.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed trans-hydroalkynylation of various internal 1,3-enynes with different terminal alkynes, demonstrating the scope and efficiency of the catalytic system.

Table 1: Scope of the trans-Hydroalkynylation with Respect to the Terminal Alkyne

Entry	Terminal Alkyne	Product	Yield (%)	Selectivity (trans/cis)
1	Phenylacetylene	6a	85	>95:5
2	4-Methoxyphenylacetylene	6b	88	>95:5
3	4-Trifluoromethylphenylacetylene	6c	75	>95:5
4	1-Hexyne	6d	82	>95:5
5	(Triisopropylsilyl)acetylene	6e	90	>95:5

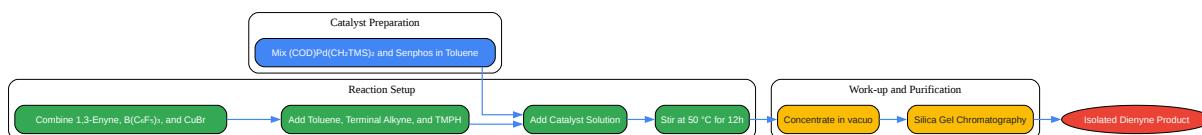
Reaction conditions: 1,3-enyne (0.4 mmol), terminal alkyne (0.8 mmol), (COD)Pd(CH₂TMS)₂ (5 mol %), Senphos (5 mol %), B(C₆F₅)₃ (10 mol %), CuBr (10 mol %), TMPH (0.8 mmol), toluene (0.6 mL), 50 °C, 12 h. Yields are for isolated products.

Table 2: Scope of the trans-Hydroalkynylation with Respect to the Internal 1,3-Enyne

Entry	1,3-Enyne Substituent (R)	Product	Yield (%)	Selectivity (trans/cis)
1	Phenyl	6f	87	>95:5
2	4-Methylphenyl	6g	89	>95:5
3	4-Chlorophenyl	6h	80	>95:5
4	2-Thienyl	6i	78	>95:5
5	Cyclohexyl	6j	85	>95:5

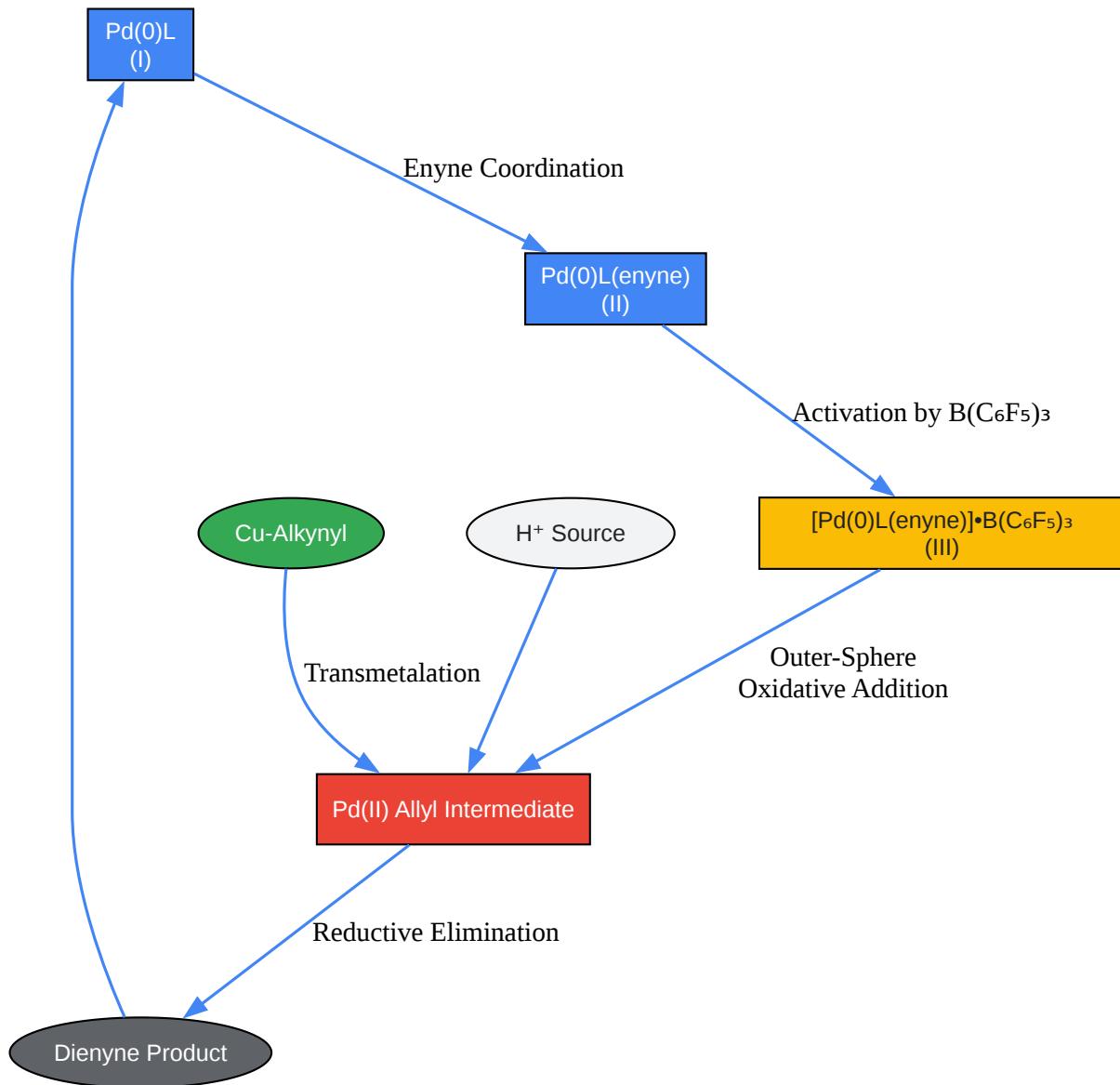
Reaction conditions: 1,3-enyne (0.4 mmol), (triisopropylsilyl)acetylene (0.8 mmol), (COD)Pd(CH₂TMS)₂ (5 mol %), Senphos (5 mol %), B(C₆F₅)₃ (10 mol %), CuBr (10 mol %), TMPH (0.8 mmol), toluene (0.6 mL), 50 °C, 12 h. Yields are for isolated products.

Visualizations



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Caption: Experimental workflow for the catalytic hydroalkynylation.

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Caption: Proposed catalytic cycle for the hydroalkylation reaction.

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References

- 1. trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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